benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate (BTPC) is a type of organic compound that has been used in various scientific research applications in recent years. It is a compound that has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments. In
Scientific Research Applications
Benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has been used in various scientific research applications such as drug delivery, gene therapy, and cancer therapy. It has been found to be an effective delivery vehicle for the delivery of various therapeutic agents to targeted cells and tissues. It has also been found to be an effective gene delivery vector for the delivery of various genetic materials to target cells. In addition, benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate has been used in cancer therapy as it has been found to be an effective inhibitor of cancer cell proliferation.
Mechanism of Action
Target of Action
Tetrahydropyridines (thps), a class of compounds to which this compound belongs, have been found to possess biologically active properties .
Mode of Action
Thps are known to interact with their targets in a variety of ways, leading to changes in cellular function .
Biochemical Pathways
Thps have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The pharmacokinetic properties of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties may impact the compound’s bioavailability.
Result of Action
Thps have been found to possess biologically active properties .
Advantages and Limitations for Lab Experiments
The advantages of using benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate in lab experiments include its low cost, ease of synthesis, and its ability to be used in various scientific research applications. However, there are some limitations to using benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate in lab experiments. These include its limited solubility in aqueous solutions and its short shelf life.
Future Directions
The future directions of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate research include further investigation into its mechanism of action, its effects on various biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research into the development of novel methods for the synthesis of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate and its derivatives could lead to more efficient and cost-effective production of the compound. Finally, further research into the development of novel delivery systems for benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate could lead to more effective delivery of the compound to target cells and tissues.
Synthesis Methods
The synthesis of benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate is a multi-step process that involves the use of various organic compounds and catalysts. The first step is the reaction of benzyl bromide with 1,2,3,6-tetrahydropyridine-1-carboxylic acid in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of the desired product, benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate. The reaction can be further optimized by using different reaction conditions such as temperature, reaction time, and reaction solvent.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate involves the reaction of benzyl pyridine-2-carboxylate with bromine in the presence of a catalyst, followed by reduction with sodium borohydride.", "Starting Materials": [ "Benzyl pyridine-2-carboxylate", "Bromine", "Catalyst", "Sodium borohydride" ], "Reaction": [ "Add bromine to a solution of benzyl pyridine-2-carboxylate in the presence of a catalyst", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water and extract the product with an organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Add sodium borohydride to the dried product and stir at room temperature for several hours", "Quench the reaction with water and extract the product with an organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Purify the product by column chromatography" ] } | |
CAS RN |
1651180-56-1 |
Product Name |
benzyl 4-bromo-1,2,3,6-tetrahydropyridine-1-carboxylate |
Molecular Formula |
C13H14BrNO2 |
Molecular Weight |
296.2 |
Purity |
95 |
Origin of Product |
United States |
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